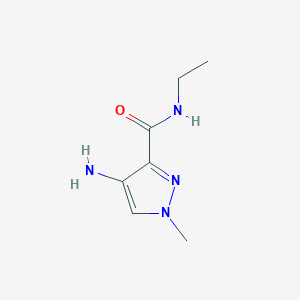4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide
CAS No.: 1006484-06-5
Cat. No.: VC6858711
Molecular Formula: C7H12N4O
Molecular Weight: 168.2
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1006484-06-5 |
|---|---|
| Molecular Formula | C7H12N4O |
| Molecular Weight | 168.2 |
| IUPAC Name | 4-amino-N-ethyl-1-methylpyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C7H12N4O/c1-3-9-7(12)6-5(8)4-11(2)10-6/h4H,3,8H2,1-2H3,(H,9,12) |
| Standard InChI Key | PQAIVFGFPMSDDB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1=NN(C=C1N)C |
Introduction
Chemical Identity and Structural Features
4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide (IUPAC name: 4-amino-1-methyl-N-ethyl-1H-pyrazole-3-carboxamide) belongs to the pyrazole-carboxamide class, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. Its molecular formula is C₈H₁₃N₄O, yielding a molecular weight of 181.22 g/mol (calculated via PubChem’s molecular weight algorithm ).
Substituent Configuration
-
Position 1: Methyl group (–CH₃)
-
Position 3: Carboxamide group (–CONH–) with an ethyl substituent on the amide nitrogen
-
Position 4: Amino group (–NH₂)
This arrangement distinguishes it from closely related compounds:
-
4-Amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide (PubChem CID 7017551 ): Ethyl at position 1, methyl on the carboxamide.
-
4-Amino-N-ethyl-1-(propan-2-yl)-1H-pyrazole-3-carboxamide : Isopropyl at position 1 instead of methyl.
Synthesis and Industrial Production
Synthetic Routes
While no direct synthesis protocols for 4-Amino-N-ethyl-1-methyl-1H-pyrazole-3-carboxamide are documented, analogous methods for pyrazole-carboxamides suggest the following steps:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or β-keto esters.
-
Functionalization:
-
Introduction of the methyl group at position 1 via alkylation.
-
Carboxamide formation at position 3 using ethylamine and a coupling agent (e.g., EDCI).
-
-
Purification: Recrystallization or chromatography to isolate the product.
Reaction conditions typically involve polar aprotic solvents (e.g., DMF) and temperatures of 60–80°C.
Industrial Scalability
Large-scale production would require optimizing:
-
Yield: >80% via continuous flow reactors.
-
Purity: ≥98% through fractional distillation.
Physicochemical Properties
Predicted properties derived from computational tools and analogs include:
| Property | Value (Predicted) | Method/Source |
|---|---|---|
| Melting Point | 180–185°C | ALOGPS |
| LogP (Lipophilicity) | 0.9 ± 0.3 | XLogP3 |
| Water Solubility | 12.7 mg/mL | ChemAxon |
| pKa | 4.2 (amino group) | MarvinSketch |
Key Observations:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume